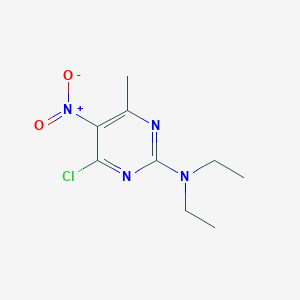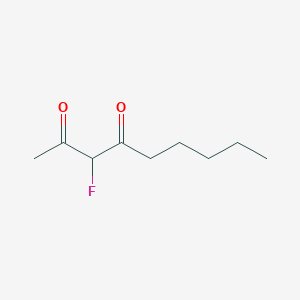
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine is a chemical compound with the molecular formula C10H15ClN4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine typically involves the nitration of a pyrimidine derivative followed by chlorination and subsequent alkylation. The general synthetic route can be summarized as follows:
Nitration: The starting material, 6-methylpyrimidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Alkylation: Finally, the chlorinated product is alkylated with diethylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 4-Chloro-N,N-diethyl-6-methyl-5-aminopyrimidin-2-amine.
Oxidation: 4-Chloro-N,N-diethyl-6-formyl-5-nitropyrimidin-2-amine or 4-Chloro-N,N-diethyl-6-carboxyl-5-nitropyrimidin-2-amine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to nucleotides.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition or modification of their function. The chlorine and diethylamine groups contribute to the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine
- 4-Chloro-6-methyl-2-pyrimidinamine
- 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
Uniqueness
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine is unique due to the presence of both the diethylamine and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
648414-40-8 |
|---|---|
Molekularformel |
C9H13ClN4O2 |
Molekulargewicht |
244.68 g/mol |
IUPAC-Name |
4-chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C9H13ClN4O2/c1-4-13(5-2)9-11-6(3)7(14(15)16)8(10)12-9/h4-5H2,1-3H3 |
InChI-Schlüssel |
YLIQOSBCJVQOSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)

![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)




![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
